N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the thiophene and naphthalene groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives, thiophene-containing molecules, and naphthalene-based compounds. Examples are:
- N-[2-(azepan-1-yl)-2-(furan-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
- N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(benzyl)acetamide
- N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Uniqueness
What sets N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, offering advantages such as enhanced binding affinity, improved stability, and specific reactivity.
Properties
Molecular Formula |
C24H28N2OS |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H28N2OS/c27-24(17-20-11-7-10-19-9-3-4-12-21(19)20)25-18-22(23-13-8-16-28-23)26-14-5-1-2-6-15-26/h3-4,7-13,16,22H,1-2,5-6,14-15,17-18H2,(H,25,27) |
InChI Key |
LMWAHCDSSJNFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.